molecular formula C11H13BrN2OS2 B12291880 2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole CAS No. 350511-08-9

2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole

Cat. No.: B12291880
CAS No.: 350511-08-9
M. Wt: 333.3 g/mol
InChI Key: PWNRQULKRBVIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole features a 1,3-oxazole core substituted at the 5-position with a tert-butyl group and at the 2-position with a sulfanylmethyl linker attached to a 2-bromo-1,3-thiazole moiety. This dual-heterocyclic architecture combines the electron-rich oxazole ring with the brominated thiazole, which may confer unique electronic and steric properties.

Properties

CAS No.

350511-08-9

Molecular Formula

C11H13BrN2OS2

Molecular Weight

333.3 g/mol

IUPAC Name

2-[(2-bromo-1,3-thiazol-5-yl)sulfanylmethyl]-5-tert-butyl-1,3-oxazole

InChI

InChI=1S/C11H13BrN2OS2/c1-11(2,3)7-4-13-8(15-7)6-16-9-5-14-10(12)17-9/h4-5H,6H2,1-3H3

InChI Key

PWNRQULKRBVIPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole typically involves multi-step reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole and oxazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional attributes of the target compound, a comparative analysis with analogous heterocyclic systems is presented below.

Table 1: Structural and Functional Comparison

Compound Name Heterocyclic Core Key Substituents Bromine Position Sulfanyl Group Physicochemical Properties Reference
Target Compound 1,3-Oxazole 5-tert-butyl, 2-[(2-bromo-thiazolyl)methyl]sulfanyl Thiazole-2 Present High lipophilicity (tert-butyl), potential halogen bonding (Br)
4-(2-[(2,6-Dichlorophenyl)methyl]sulfanyl)-1,3-thiazol-5-yl)benzoic acid 1,3-Thiazole 2-[(2,6-Dichlorophenyl)methyl]sulfanyl, 4-carboxy-phenyl Absent Present Polar (carboxylic acid), moderate solubility in THF/water
2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole 1,3,4-Oxadiazole 4-Bromophenyl, 4-methoxyphenyl Phenyl-4 Absent Planar structure, UV-active (π→π* transitions)
2-((2,6-Dimethylbenzyl)thio)-5-(pyrazin-2-yl)-1,3,4-thiadiazole 1,3,4-Thiadiazole 2,6-Dimethylbenzylthio, pyrazin-2-yl Absent Present Crystalline solid, aromatic π-stacking (pyrazine)
4-Amino-5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4H-1,2,4-triazole-3-thiol Benzoxazole-Triazole Hybrid 3-Chlorophenyl, amino-triazolethiol Absent (Cl present) Present (-SH) Acidic -SH group (δ ~13.85 ppm in ¹H-NMR)

Key Observations

Heterocyclic Core Diversity: The target compound’s 1,3-oxazole core distinguishes it from thiazole (e.g., ), oxadiazole (), and thiadiazole derivatives. Benzoxazole derivatives () exhibit fused aromatic systems, enhancing rigidity compared to the target’s non-fused oxazole-thiazole system.

Substituent Effects :

  • The tert-butyl group in the target compound increases steric bulk and lipophilicity, contrasting with polar substituents like carboxylic acid () or methoxy groups (). This may enhance bioavailability but reduce aqueous solubility.
  • Bromine in the target is positioned on the thiazole ring, whereas brominated analogs (e.g., ) place it on aryl groups. This difference may influence halogen-bonding interactions or metabolic stability.

Sulfanyl Group Utilization :

  • The sulfanylmethyl linker in the target compound is analogous to the thioether linkages in and . Such groups enhance conformational flexibility and may participate in redox or metal-coordination processes.

Synthetic Methodologies :

  • The target compound’s synthesis likely parallels ’s thiol-alkylation (e.g., using KOH/DMF for nucleophilic substitution) or ’s hydrazine-mediated cyclization. However, the tert-butyl group may necessitate milder conditions to prevent steric hindrance.

Functional Implications

  • Bioactivity Potential: Bromine and sulfur atoms in the target compound may enhance interactions with biological targets (e.g., enzymes or receptors), as seen in pharmacologically active thiazoles and oxazoles .
  • Stability and Reactivity : The electron-withdrawing bromine on the thiazole could stabilize the molecule against oxidation, whereas the tert-butyl group may slow hydrolytic degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.